molecular formula C11H13N3O B3353790 4-(imidazo[1,2-a]pyridin-3-yl)morpholine CAS No. 565164-92-3

4-(imidazo[1,2-a]pyridin-3-yl)morpholine

Cat. No.: B3353790
CAS No.: 565164-92-3
M. Wt: 203.24 g/mol
InChI Key: OPVNUNHAHWTMGS-UHFFFAOYSA-N
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Description

4-(imidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(imidazo[1,2-a]pyridin-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(imidazo[1,2-a]pyridin-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholine ring.

    Morpholine derivatives: Compounds that contain the morpholine ring but different heterocyclic cores.

Uniqueness

4-(imidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the combination of the imidazo[1,2-a]pyridine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-14-10(3-1)12-9-11(14)13-5-7-15-8-6-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNUNHAHWTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390949
Record name Imidazo[1,2-a]pyridine, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565164-92-3
Record name Imidazo[1,2-a]pyridine, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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